1-Linoleoyl-3-palmitoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Linoleoyl-3-Palmitoyl-rac-glycerol is a diacylglycerol characterized by the presence of linoleic acid at the sn-1 position and palmitic acid at the sn-3 position. This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It is a significant component in various biological and industrial processes due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
1-Linoleoyl-3-palmitoyl-rac-glycerol, a diacylglycerol, is characterized by the presence of linoleic acid (at the sn-1 position) and palmitic acid (at the sn-3 position) . This compound has been detected in wheat bran extracts and in dry-cured Iberian ham . It exhibits inhibitory activities against Lipoprotein-associated phospholipase A2 (Lp-PLA2) with IC50 values .
Mode of Action
It is known to inhibit the activity of lp-pla2, an enzyme involved in the metabolism of lipoproteins . By inhibiting this enzyme, it may affect the balance of lipoproteins in the body, potentially influencing lipid metabolism and related processes.
Pharmacokinetics
A study has shown that a self-emulsifying granule system (segs) and solid self-nanoemulsifying drug delivery system (snedds) enhanced the solubility of the drug approximately 36- and 32-fold as compared with the drug alone .
Result of Action
It has been shown to mitigate chemoradiation-induced oral mucositis by modulating necroptosis . It also attenuates gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages .
Biochemical Analysis
Biochemical Properties
1-Linoleoyl-3-palmitoyl-rac-glycerol interacts with various biomolecules, playing a crucial role in biochemical reactions. For instance, it has been found to interact with epidermal growth factor receptors (EGFRs), which are crucial for inducing metastasis in cancer cells by promoting matrix metalloproteinase (MMP) expression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to attenuate gemcitabine-induced neutrophil extravasation . It also ameliorates EGF-induced MMP-9 expression by promoting receptor desensitization in MDA-MB-231 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to accelerate the assembly of EGFRs with c-Cbl and EPS15 and promote receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been found to effectively attenuate EGF-induced mobility and invasiveness in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to effectively decrease neutrophil migration induced by a single intraperitoneal administration of gemcitabine .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Linoleoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, linoleic acid and palmitic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of enzymatic catalysis. Lipases are commonly employed to catalyze the esterification of glycerol with linoleic acid and palmitic acid. This method offers advantages such as mild reaction conditions, high specificity, and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions: 1-Linoleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other peroxides under mild to moderate temperatures.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Acid chlorides, anhydrides, and other electrophiles in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Corresponding alcohols.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
1-Linoleoyl-3-Palmitoyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for its potential therapeutic effects, particularly in modulating inflammatory responses and lipid metabolism.
Comparison with Similar Compounds
- 1-Oleoyl-2-Palmitoyl-3-Linoleoyl-rac-glycerol
- 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol
Biological Activity
1-Linoleoyl-3-palmitoyl-rac-glycerol, also referred to as PLAG (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol), is a glycerolipid that has garnered attention for its diverse biological activities, particularly in immunomodulation and therapeutic applications. This article provides a comprehensive overview of the biological activity of PLAG, including its mechanisms of action, effects on immune responses, and potential therapeutic uses supported by various research findings.
Chemical Structure and Synthesis
PLAG is a mono-acetyl-diglyceride synthesized from glycerol, palmitic acid, and linoleic acid. The synthesis involves the acetylation of 1-palmitoyl glycerol followed by a linoleoylation reaction. The chemical structure can be represented as follows:
PLAG exhibits several mechanisms through which it exerts its biological effects:
- Immune Modulation : PLAG has been shown to modulate immune responses by influencing cytokine production and immune cell activity. It inhibits the overproduction of pro-inflammatory cytokines such as IL-4 and IL-6 while maintaining levels of IL-2 and IFN-γ .
- Neutrophil Migration : In models of acute lung injury (ALI), PLAG promotes the resolution of inflammation by controlling neutrophil infiltration and enhancing the clearance of lipopolysaccharides (LPS) through TLR4-mediated pathways .
- Hematopoiesis : PLAG accelerates hematopoiesis, contributing to improved immune function in various disease models, including sepsis and asthma .
Immunological Studies
A randomized double-blind placebo-controlled trial assessed the effects of PLAG supplementation on immune regulatory functions in healthy adults. Results indicated that participants receiving PLAG showed significantly lower levels of IL-4 and IL-6 production compared to the control group, suggesting an immunomodulatory role in preventing excessive immune activation .
Therapeutic Applications
- Acute Lung Injury : In animal models, PLAG administration resulted in reduced neutrophil infiltration and inflammation in LPS-induced ALI. This effect was associated with enhanced TLR4 signaling and faster recovery from inflammatory responses .
- Atopic Dermatitis : In studies using a human-like mouse model of atopic dermatitis (AD), PLAG significantly improved skin lesions and modulated systemic immune responses, including reductions in IgE levels and Th2 cytokines (IL-4, IL-13) .
- Cancer Metastasis : Research indicated that PLAG can inhibit matrix metalloproteinase (MMP) expression in EGF-stimulated breast cancer cells. By promoting EGFR degradation, PLAG effectively reduced cancer cell mobility and invasiveness, suggesting a potential role as an anti-metastatic agent .
Data Summary
The following table summarizes key findings from various studies on the biological activity of PLAG:
Case Studies
Several case studies highlight the therapeutic potential of PLAG:
- Case Study on ALI : Mice treated with PLAG showed significant recovery from LPS-induced ALI compared to untreated controls, demonstrating its efficacy in resolving acute inflammation .
- Case Study on AD : In a model for AD, treatment with PLAG led to substantial improvements in skin condition and systemic immune regulation, outperforming traditional treatments like abrocitinib .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYDYRLDJZZKEU-BCTRXSSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.